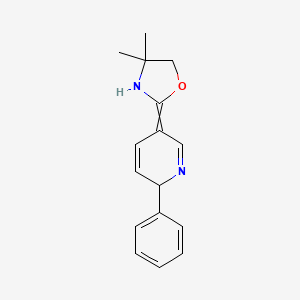![molecular formula C20H16N4O5S B14407708 2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid CAS No. 87496-51-3](/img/structure/B14407708.png)
2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes a benzoic acid moiety, which is a common functional group in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as an aromatic compound with electron-donating groups, under basic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of azo compounds like this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Azo compounds can be reduced to their corresponding amines using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Sodium dichromate in the presence of sulfuric acid.
Reduction: Sodium dithionite or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Widely used in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of 2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 2-[(E)-{Phenyl[2-(4-carboxyphenyl)hydrazinylidene]methyl}diazenyl]benzoic acid
- 2-[(E)-{Phenyl[2-(4-methylphenyl)hydrazinylidene]methyl}diazenyl]benzoic acid
Uniqueness
2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid is unique due to the presence of the sulfonic acid group, which enhances its water solubility and allows for specific interactions with biological molecules. This makes it particularly useful in applications where water solubility is crucial, such as in biological assays and industrial dyeing processes.
属性
CAS 编号 |
87496-51-3 |
|---|---|
分子式 |
C20H16N4O5S |
分子量 |
424.4 g/mol |
IUPAC 名称 |
2-[[C-phenyl-N-(4-sulfoanilino)carbonimidoyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C20H16N4O5S/c25-20(26)17-8-4-5-9-18(17)22-24-19(14-6-2-1-3-7-14)23-21-15-10-12-16(13-11-15)30(27,28)29/h1-13,21H,(H,25,26)(H,27,28,29) |
InChI 键 |
IKWWCDYBWKAQNS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC=CC=C3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


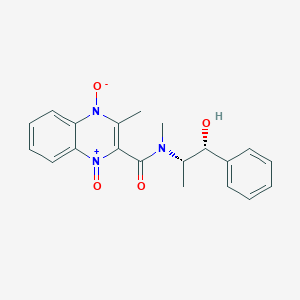
![3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14407633.png)
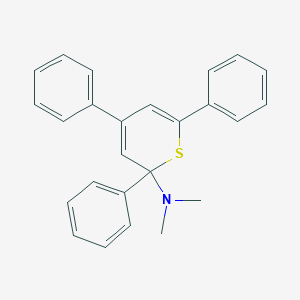

![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
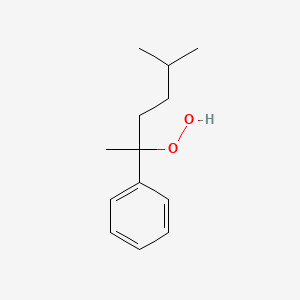
![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)
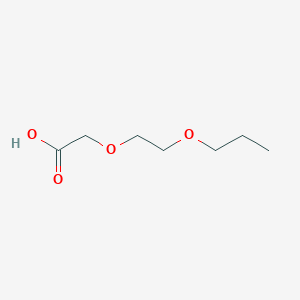
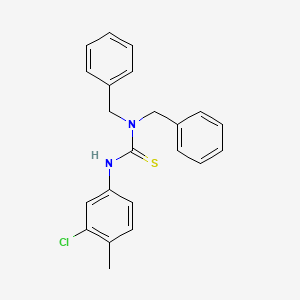
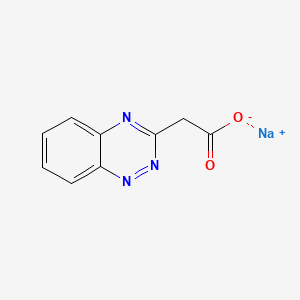
![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)
